(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol
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Overview
Description
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a tert-butoxy group, a phenyl group, and a hydroxyl group attached to a three-carbon chain. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and tert-butyl alcohol.
Grignard Reaction: Benzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form a secondary alcohol.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride to form a silyl ether.
Reduction: The protected alcohol is then reduced using a reducing agent like lithium aluminum hydride to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form a primary alcohol using reducing agents like sodium borohydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (2R)-2-(tert-butoxy)-3-phenylpropan-1-one.
Reduction: Formation of (2R)-2-(tert-butoxy)-3-phenylpropan-1-amine.
Substitution: Formation of (2R)-2-(tert-butoxy)-3-phenylpropan-1-azide or (2R)-2-(tert-butoxy)-3-phenylpropan-1-nitrile.
Scientific Research Applications
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may participate in π-π interactions, while the tert-butoxy group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(tert-butoxy)-3-phenylpropan-1-amine
- (2R)-2-(tert-butoxy)-3-phenylpropan-1-azide
- (2R)-2-(tert-butoxy)-3-phenylpropan-1-nitrile
Uniqueness
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxy group provides steric protection, while the phenyl group enhances its hydrophobic interactions. This combination makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
2639374-46-0 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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